5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide
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Overview
Description
5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a chloro-substituted benzene ring, a methoxy group, and a sulfonamide linkage. It has been studied for its potential biological activities and therapeutic applications.
Scientific Research Applications
5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.
Biological Studies: It has been used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
Target of Action
It has been reported as an intermediate in the synthesis of glyburide , a drug used in the treatment of type 2 diabetes. Glyburide primarily targets the ATP-sensitive potassium channels in pancreatic beta cells, stimulating insulin release .
Mode of Action
The increased intracellular calcium stimulates the release of insulin .
Biochemical Pathways
By stimulating the release of insulin, glyburide enhances glucose uptake by cells and reduces glucose production by the liver, thereby lowering blood glucose levels .
Result of Action
If it is an intermediate in the synthesis of glyburide, its ultimate effect would be to lower blood glucose levels by stimulating insulin release .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidinone Intermediate: The synthesis begins with the preparation of the 2-oxopyrrolidin-1-yl intermediate through a cyclization reaction.
Pyridine Derivative Formation: The pyrrolidinone intermediate is then reacted with a pyridine derivative under specific conditions to form the pyridin-4-yl intermediate.
Sulfonamide Formation: The final step involves the reaction of the pyridin-4-yl intermediate with 5-chloro-2-methoxybenzenesulfonyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The chloro group on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-8-yl)benzenesulfonamide: This compound shares a similar sulfonamide linkage and chloro-substituted benzene ring but differs in the pyridine derivative.
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound has a similar benzene ring and sulfonamide group but differs in the substituents on the pyridine ring.
Uniqueness
The uniqueness of 5-chloro-2-methoxy-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzenesulfonamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with specific molecular targets makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-2-methoxy-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O4S/c1-25-14-5-4-13(18)10-15(14)26(23,24)20-11-12-6-7-19-16(9-12)21-8-2-3-17(21)22/h4-7,9-10,20H,2-3,8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVFJMWRAFZYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC(=NC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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